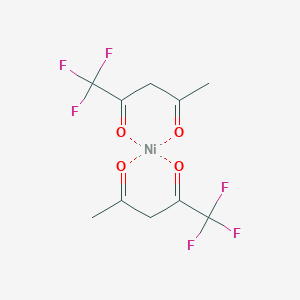
Nickel;1,1,1-trifluoropentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of nickel(II) and copper(II) complexes of 2-substituted-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione and their adducts have been prepared and characterized. This process involved using microanalysis, conductance, magnetic, and spectral measurements, with specific coordination through oxygen and nitrogen atoms to form a six-coordinate octahedral geometry for nickel complexes (Woods et al., 2009).
Molecular Structure Analysis
Nickel(II) complexes with 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione and dimethyl sulfoxide have been examined, showing a distorted octahedral coordination involving four equatorial oxygen atoms from β-diketonate ligands and two axial oxygen atoms from dimethyl sulfoxide (Magerramov et al., 2011).
Chemical Reactions and Properties
The reactions of nickel(II) with 1,1,1-trifluoropentane-2,4-dione in aqueous solutions at 25°C have been studied, showing that the metal ion reacts exclusively with the enol tautomer of the β-diketone. These studies provided valuable insights into the kinetics and mechanisms of the formation of nickel complexes (Hynes & O'Shea, 1983).
Scientific Research Applications
Application 1: Preparation of Quinoxaline Derivatives
- Summary of the Application : “Nickel;1,1,1-trifluoropentane-2,4-dione”, also known as 1,1,1-Trifluoro-2,4-pentanedione, has been used as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives .
Application 2: Solvent
- Summary of the Application : “Nickel;1,1,1-trifluoropentane-2,4-dione” is used as a solvent in various chemical reactions .
- Results or Outcomes : The use of this compound as a solvent can enhance the efficiency of chemical reactions by improving the mixing of reactants .
Application 3: Chelating Agent
- Summary of the Application : “Nickel;1,1,1-trifluoropentane-2,4-dione” serves as a chelating agent, forming stable complexes with metal ions .
- Results or Outcomes : The formation of these complexes can be used for the identification, separation, and purification of metal ions .
Application 4: Precursor for Functional Thin Film Materials
- Summary of the Application : “Nickel;1,1,1-trifluoropentane-2,4-dione” is used as a precursor for the deposition of various functional thin film materials, such as oxide superconducting films, electroluminescent films, and ferroelectric oxide films .
- Results or Outcomes : The resulting thin films have a wide range of applications in areas such as electronics and optics .
Application 5: Gas Chromatography Analysis
- Summary of the Application : “Nickel;1,1,1-trifluoropentane-2,4-dione” is used in gas chromatography analysis for the separation of chromium and rhodium .
- Results or Outcomes : The use of this compound in gas chromatography can enhance the resolution and efficiency of the separation process .
Application 6: Luminescent Material
- Summary of the Application : “Nickel;1,1,1-trifluoropentane-2,4-dione” forms complexes with rare earth metals, which have excellent chemical stability and luminescent properties .
- Results or Outcomes : The resulting luminescent materials have a wide range of applications in areas such as display technologies and lighting .
Safety And Hazards
properties
IUPAC Name |
nickel;1,1,1-trifluoropentane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Ni/c2*1-3(9)2-4(10)5(6,7)8;/h2*2H2,1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBLEPCFUAPGMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F6NiO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel;1,1,1-trifluoropentane-2,4-dione | |
CAS RN |
14324-83-5 |
Source


|
| Record name | NSC174292 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

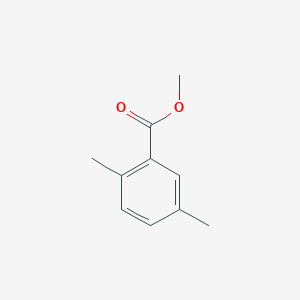
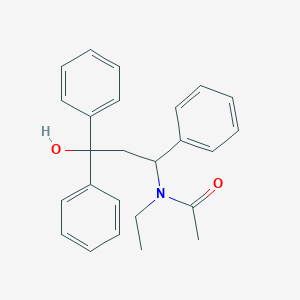
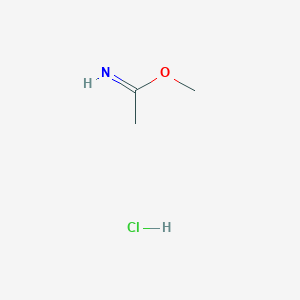
![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)
![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)

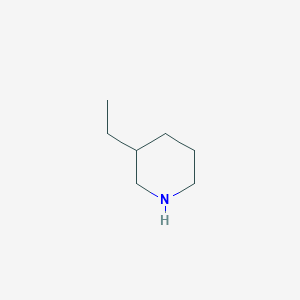
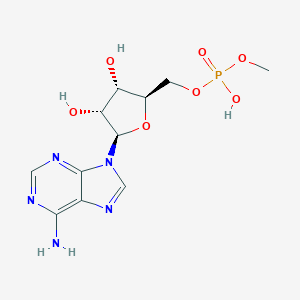
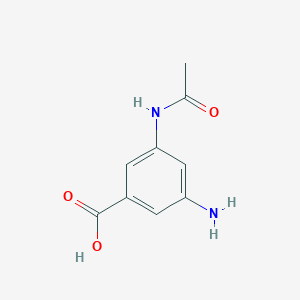
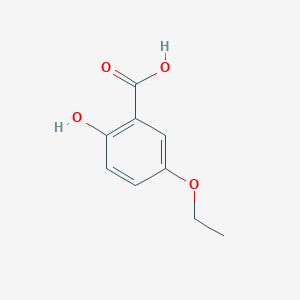
![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)
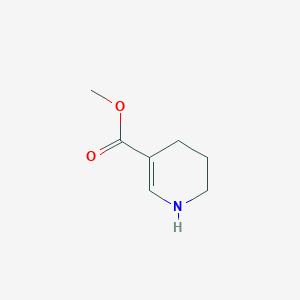

![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)